2-((1-isobutyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide
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Overview
Description
2-((1-Isobutyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide is a complex organic compound that features an imidazole ring substituted with isobutyl and p-tolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-isobutyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide typically involves multiple steps, starting with the preparation of the imidazole ring. The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde. The isobutyl and p-tolyl groups are then introduced through alkylation reactions.
The thiol group is introduced via a nucleophilic substitution reaction, where a thiol reagent reacts with a suitable leaving group on the imidazole ring. Finally, the N-isopropylacetamide moiety is attached through an amide bond formation reaction, typically using an acyl chloride or an anhydride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
2-((1-Isobutyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide can undergo various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide bond.
Reduction: The imidazole ring can be reduced under certain conditions to form a dihydroimidazole.
Substitution: The isobutyl and p-tolyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group would yield a disulfide, while reduction of the imidazole ring would yield a dihydroimidazole derivative.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe for studying enzyme activity or protein interactions.
Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It may be used in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-((1-isobutyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide would depend on its specific application. For example, if it is used as an enzyme inhibitor, it may bind to the active site of the enzyme and prevent substrate binding. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
1-Isobutyl-5-(p-tolyl)-1H-imidazole-2-thiol: This compound is similar in structure but lacks the N-isopropylacetamide moiety.
1-Isobutyl-5-(p-tolyl)-1H-pyrazole-3-carboxylic acid: This compound has a pyrazole ring instead of an imidazole ring and a carboxylic acid group instead of a thiol group.
Uniqueness
2-((1-Isobutyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide is unique due to the combination of its functional groups, which may confer specific chemical reactivity and biological activity not found in similar compounds.
Properties
IUPAC Name |
2-[5-(4-methylphenyl)-1-(2-methylpropyl)imidazol-2-yl]sulfanyl-N-propan-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3OS/c1-13(2)11-22-17(16-8-6-15(5)7-9-16)10-20-19(22)24-12-18(23)21-14(3)4/h6-10,13-14H,11-12H2,1-5H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGNVVAWTSFYJFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2CC(C)C)SCC(=O)NC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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